Bacbenzylpenicillin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

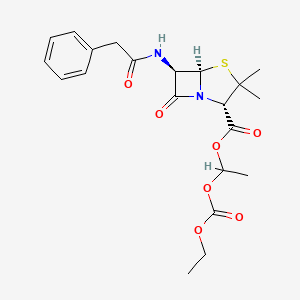

Bacbenzylpenicillin, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O7S and its molecular weight is 450.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Clinical Applications

1.1 Treatment of Bacterial Infections

Bacbenzylpenicillin is primarily employed in treating various bacterial infections, particularly those caused by Gram-positive organisms. It is effective against Streptococcus pneumoniae, Staphylococcus aureus (non-resistant strains), and Neisseria meningitidis. A study indicated that benzylpenicillin is a recommended empirical treatment for community-acquired pneumonia, showing comparable outcomes to wide-spectrum beta-lactam antibiotics in terms of mortality and readmission rates .

1.2 Meningococcal Disease

A notable application of this compound is in the treatment of meningococcal disease. A study involving 58 adults with suspected meningococcal disease found that a three-day intravenous regimen of benzylpenicillin (12 million units per day) was effective, with no relapses observed post-treatment . This highlights its critical role in managing severe infections.

1.3 Tuberculosis Treatment

While benzylpenicillin is not effective against Mycobacterium tuberculosis, it has been studied for its bactericidal effects in models simulating tuberculosis conditions. Research demonstrated that high concentrations of benzylpenicillin could lead to significant bacterial load reductions, suggesting potential adjunctive roles in tuberculosis therapy .

Research Applications

2.1 Antimicrobial Resistance Studies

this compound serves as a reference antibiotic in studies investigating antimicrobial resistance patterns among bacteria. Its effectiveness against resistant strains informs guidelines for empirical therapy and helps shape antibiotic stewardship programs.

2.2 Pharmacokinetics and Pharmacodynamics

Research on the pharmacokinetic properties of this compound contributes to understanding its dosing regimens and efficacy across different patient populations. Studies have shown that continuous infusion can achieve therapeutic serum levels, enhancing its bactericidal activity against susceptible pathogens .

Case Studies

Propriétés

Numéro CAS |

37660-97-2 |

|---|---|

Formule moléculaire |

C21H26N2O7S |

Poids moléculaire |

450.5 g/mol |

Nom IUPAC |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H26N2O7S/c1-5-28-20(27)30-12(2)29-19(26)16-21(3,4)31-18-15(17(25)23(16)18)22-14(24)11-13-9-7-6-8-10-13/h6-10,12,15-16,18H,5,11H2,1-4H3,(H,22,24)/t12?,15-,16+,18-/m1/s1 |

Clé InChI |

LLOPNXSHSVOOOI-NZHQHIMKSA-N |

SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C |

SMILES isomérique |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C |

SMILES canonique |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C |

Synonymes |

bacbenzylpenicillin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.